

# ZK-806450 vs. Tecovirimat: A Comparative Guide to F13 Protein Inhibition

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## Compound of Interest

Compound Name: ZK-806450

Cat. No.: B10760879

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This guide provides a detailed comparison of **ZK-806450** and tecovirimat as inhibitors of the orthopoxvirus F13 protein. While both compounds have been identified as targeting F13, the nature and extent of the available data for each differ significantly. Tecovirimat is a well-characterized antiviral drug with extensive experimental validation, whereas **ZK-806450** is an experimental compound, primarily known as a factor Xa inhibitor, with only computational data suggesting its potential as an F13 inhibitor.

## Executive Summary

Tecovirimat is a potent and well-established inhibitor of the orthopoxvirus F13 protein, a key enzyme required for the formation of the extracellular enveloped virus (EEV) and subsequent cell-to-cell spread.<sup>[1]</sup> Its mechanism of action involves acting as a "molecular glue" to induce the dimerization of F13, thereby inactivating it.<sup>[2]</sup> In contrast, **ZK-806450** has been identified as a potential F13 inhibitor through a virtual screening study, which computationally predicted a high binding affinity to the F13 protein.<sup>[3]</sup> To date, no experimental data has been published to validate this predicted activity or to determine its mechanism of F13 inhibition.

## Mechanism of Action

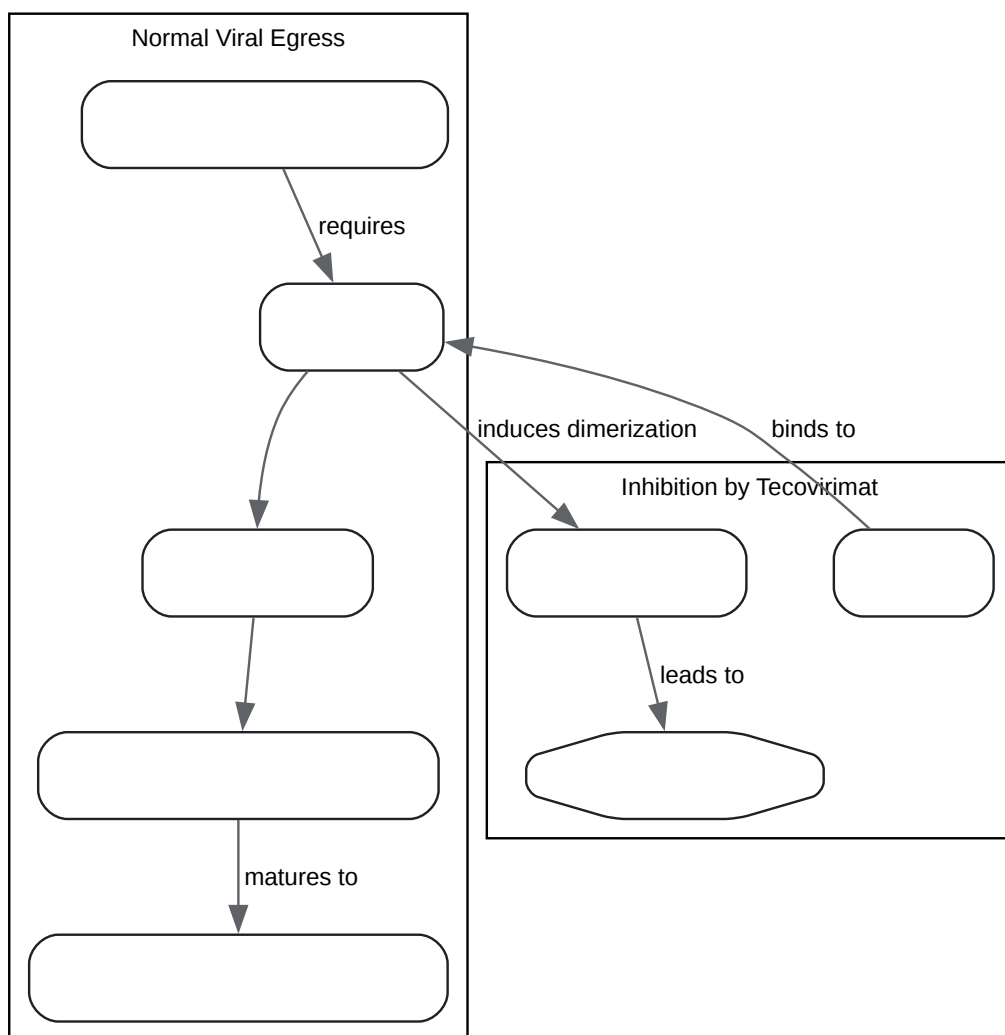
### Tecovirimat: Inducing F13 Dimerization

Tecovirimat targets the viral protein F13 (also known as p37), which is highly conserved among orthopoxviruses.<sup>[4]</sup> F13 is a peripheral membrane protein that plays a crucial role in the

wrapping of intracellular mature virions (IMVs) with a double membrane derived from the trans-Golgi or endosomal compartments to form intracellular enveloped virions (IEVs). These IEVs are then transported to the cell surface to become cell-associated enveloped virions (CEVs) or are released as EEVs, which are essential for long-range dissemination of the virus.

Tecovirimat acts as a molecular glue, binding to a pocket at the interface of two F13 monomers and inducing their dimerization.[2] This drug-induced dimerization prevents F13 from interacting with other viral and cellular proteins necessary for the wrapping process, thus halting the formation of EEVs and limiting viral spread.[2]

Tecovirimat's Mechanism of Action



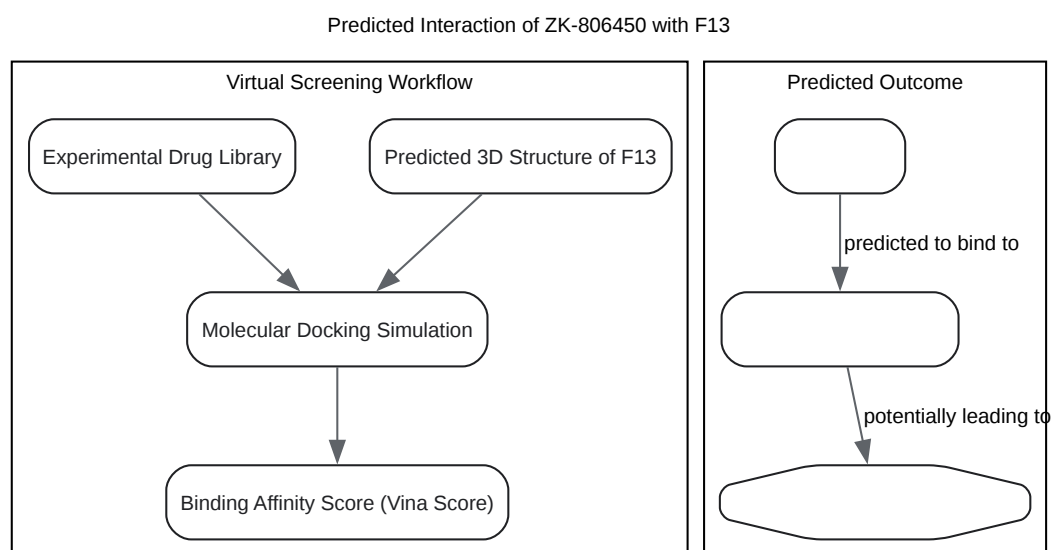
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Tecovirimat's inhibitory effect on viral egress.

## ZK-806450: Predicted Binding to F13

**ZK-806450** is cataloged as a potent inhibitor of factor Xa, a key enzyme in the blood coagulation cascade.[5] Its potential as an F13 inhibitor was identified in a virtual screening

study that docked a library of experimental drugs against the predicted structure of the monkeypox virus F13 protein.[3] The study reported a high binding affinity (Vina score) for **ZK-806450** to a potential binding pocket on F13, suggesting it could act as an inhibitor.[3] However, the precise mechanism of how **ZK-806450** might inhibit F13 function has not been experimentally determined.



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